tert-butyl 2-amino-5-nitronicotinate

Description

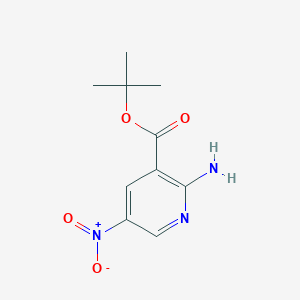

tert-Butyl 2-amino-5-nitronicotinate is an ester derivative of nicotinic acid, characterized by a nitro group at the 5-position and an amino group at the 2-position of the pyridine ring, with a tert-butyl ester moiety. This compound is primarily used in pharmaceutical and organic synthesis as an intermediate for constructing complex molecules, particularly in the development of kinase inhibitors or nitro-containing heterocycles . Its structural features—the electron-withdrawing nitro group and the sterically bulky tert-butyl ester—contribute to its reactivity and stability profile.

Properties

CAS No. |

88312-66-7 |

|---|---|

Molecular Formula |

C10H13N3O4 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

tert-butyl 2-amino-5-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)7-4-6(13(15)16)5-12-8(7)11/h4-5H,1-3H3,(H2,11,12) |

InChI Key |

JWBBINOQQUNVBV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-nitronicotinate typically involves the esterification of 3-Pyridinecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The amino and nitro groups are introduced through nitration and subsequent reduction reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-amino-5-nitronicotinate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

tert-butyl 2-amino-5-nitronicotinate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related esters and nitropyridine derivatives, emphasizing physicochemical properties, synthetic utility, and safety profiles.

Structural Analogs

Physicochemical Properties

- Ethyl 2-hydroxy-5-nitronicotinate contains a polar hydroxyl group, increasing aqueous solubility relative to the tert-butyl derivative .

- Stability :

- Tert-butyl esters are generally acid-labile, making them useful as protecting groups in organic synthesis. In contrast, ethyl esters (e.g., Ethyl 2-hydroxy-5-nitronicotinate) are more stable under acidic conditions .

- The nitro group in both compounds may pose explosion risks under high heat or friction, though specific data are lacking for the tert-butyl derivative .

Research Findings

- A 2024 study on Ethyl 2-hydroxy-5-nitronicotinate demonstrated its utility in synthesizing antiviral agents, achieving 70% yield in Pd-catalyzed cross-coupling reactions .

- tert-Butyl esters are widely used in peptide synthesis for temporary protection, though their instability in acidic environments limits use in prolonged reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.